molecular formula C20H20ClN3O3S2 B2935158 4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946294-52-6

4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2935158
CAS No.: 946294-52-6
M. Wt: 449.97
InChI Key: BAYSNCACOODULK-UHFFFAOYSA-N
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Description

This compound belongs to the dihydrothiazole class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a 4-chlorophenyl substituent at position 3, a sulfanylidene group at position 2, and a carboxamide side chain linked to a 3,4-dimethoxyphenylethyl moiety. The 4-chlorophenyl group enhances lipophilicity and may influence steric interactions, while the dimethoxyphenyl group contributes to electronic effects via methoxy substituents.

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-26-15-8-3-12(11-16(15)27-2)9-10-23-19(25)17-18(22)24(20(28)29-17)14-6-4-13(21)5-7-14/h3-8,11H,9-10,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSNCACOODULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on heterocyclic cores, substituents, and inferred physicochemical properties.

Heterocyclic Core Variations

Compound Name/ID Core Structure Key Features
Target Compound 2,3-dihydro-1,3-thiazole Sulfanylidene group at position 2; aromatic stabilization with sulfur and nitrogen
5aa () 2,3-dihydrothiophene Lacks nitrogen in the ring; cyano group at position 4 reduces hydrogen-bonding capacity
199458-84-9 () Furan Oxygen-containing heterocycle; less polarizable than thiazole, limiting π-π stacking interactions
950245-97-3 () Benzofuran Fused aromatic system increases planarity and rigidity compared to dihydrothiazole
4-(3-chlorophenyl)-... () Tetrahydro-pyrimidine Six-membered ring with higher conformational flexibility; thioxo group mimics sulfanylidene

Key Insight : Thiazole and dihydrothiazole cores provide enhanced hydrogen-bonding and electronic versatility compared to furan or benzofuran systems.

Substituent Effects

Compound Substituents Impact on Properties
Target Compound - 4-chlorophenyl (electron-withdrawing)
- 3,4-dimethoxyphenylethyl (electron-donating)
Balanced lipophilicity (Cl) and solubility (OCH₃); synergistic electronic effects
2-[[5-(4-chlorophenyl)... () 4-chlorophenyl + 4-methylphenyl Methyl group increases steric bulk but reduces polarity compared to dimethoxy
Methyl 2-amino-4-(4-cyclohexylphenyl)... () Cyclohexylphenyl Highly lipophilic; likely poor aqueous solubility
901662-77-9 () Thienyl + methylphenyl Thiophene enhances π-stacking but lacks methoxy’s solubilizing effects

Carboxamide Linker Modifications

Compound Carboxamide Side Chain Functional Implications
Target Compound N-[2-(3,4-dimethoxyphenyl)ethyl] Ethyl linker improves conformational flexibility; methoxy groups enhance bioavailability
774589-93-4 () N-(5-chloropyridin-2-yl) Pyridine introduces basicity, altering pH-dependent solubility
547696-91-3 () N-[3-(trifluoromethyl)phenyl] CF₃ group increases metabolic stability but may induce toxicity

Key Insight : The ethyl linker with dimethoxyphenyl in the target compound supports both flexibility and targeted binding, contrasting with rigid or metabolically unstable substituents in analogs.

Theoretical QSPR/QSAR Considerations ()

  • Topological Descriptors : The dihydrothiazole core’s connectivity enables unique charge distribution, differentiating it from purely aromatic systems.
  • Van der Waals Interactions : The 4-chlorophenyl and dimethoxyphenyl groups optimize steric complementarity in hydrophobic pockets.
  • Electronic Effects : Methoxy groups donate electron density, counteracting the electron-withdrawing Cl, which may enhance binding to electrophilic targets .

Biological Activity

The compound 4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S. The structural features include:

  • A thiazole ring
  • An amino group
  • A chlorophenyl moiety
  • A dimethoxyphenyl ethyl substituent

Key Properties

PropertyValue
Molecular Weight429.95 g/mol
LogP3.21
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly glioblastoma.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in tumor growth and survival pathways. For instance, it has been reported to inhibit AKT2/PKBβ signaling, which is crucial in glioma malignancy and resistance to therapy .
  • Case Study : In a study involving patient-derived glioblastoma cells, the compound demonstrated an EC50 value in the low micromolar range, indicating potent activity against these aggressive tumors while showing reduced toxicity towards non-cancerous cells .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The compound under discussion has shown promise against various bacterial strains.

  • Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Study : In vitro studies have indicated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Other Biological Activities

In addition to anticancer and antimicrobial properties, preliminary studies suggest that this compound may have:

  • Anti-inflammatory effects : Potentially through modulation of inflammatory cytokines.
  • Analgesic properties : Indicated by reduced pain response in animal models.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of the chlorophenyl and dimethoxyphenyl groups through electrophilic substitution reactions.
  • Final modifications to yield the desired carboxamide structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step heterocyclic chemistry, including cyclization of thioamide precursors with α-halo ketones or esters. For example, analogous thiazole derivatives are synthesized via reactions under inert atmospheres using catalysts like triethylamine . Purification can be optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Contaminants such as unreacted 4-chlorophenyl intermediates should be monitored using LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming sulfanylidene tautomerism?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify the thiazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and sulfanylidene tautomerism (absence of thiol proton at ~δ 3–4 ppm).
  • X-ray Crystallography : Resolves tautomeric preferences; similar triazole-thione structures show planar geometry with sulfur participation in conjugation .
  • IR Spectroscopy : Confirms C=S stretching vibrations (~1200–1050 cm1^{-1}) and absence of thiol S-H stretches (~2550 cm1^{-1}) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, compounds with 4-chlorophenyl and dimethoxyphenyl groups often exhibit kinase or GPCR modulation . Use in vitro enzyme inhibition assays (e.g., EGFR kinase) at 1–100 µM concentrations, with positive controls (e.g., gefitinib). Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7) can assess cytotoxicity. Include solubility testing in DMSO/PBS to avoid false negatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or assay conditions.

  • Computational Modeling : Use DFT calculations to compare tautomer stability (e.g., sulfanylidene vs. thione forms) and docking studies to predict binding modes .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed DMSO concentration ≤0.1%, serum-free media).
  • Metabolite Screening : LC-HRMS can identify degradation products that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl; adjust dimethoxy positioning) to assess electronic effects.
  • Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate substituent bulk/hydrophobicity with activity. For example, the 3,4-dimethoxyphenyl group may enhance lipophilicity and blood-brain barrier penetration .
  • In Silico ADMET : Predict pharmacokinetics (e.g., SwissADME) to prioritize synthetically feasible derivatives .

Q. What experimental and computational approaches elucidate the mechanism of action for this compound in neurodegenerative models?

  • Methodological Answer :

  • Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stabilization upon ligand binding.
  • Pathway Analysis : RNA-seq or phosphoproteomics in treated neuronal cells (e.g., SH-SY5Y) can reveal modulated pathways (e.g., mTOR, amyloid-β clearance).
  • Molecular Dynamics (MD) : Simulate interactions with tau protein or Aβ fibrils to assess binding stability and conformational effects .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Adopt continuous-flow reactors for exothermic steps (e.g., cyclization) to improve yield and reduce byproducts. Optimize parameters (residence time, temperature) via DoE (Design of Experiments) .
  • Chiral HPLC : Monitor enantiomeric excess during scale-up. Use immobilized chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative separations .

Data Analysis and Optimization Questions

Q. What statistical methods are recommended for optimizing reaction conditions in the synthesis of this compound?

  • Methodological Answer : Apply Response Surface Methodology (RSM) with Central Composite Design (CCD) to evaluate factors like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant variables. For example, a 3-level CCD for cyclization yield might reveal optimal conditions at 80°C in acetonitrile with 10 mol% triethylamine .

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Check : Measure plasma concentrations post-administration (LC-MS/MS) to confirm adequate exposure.
  • Metabolite Profiling : Identify active/toxic metabolites via liver microsome incubations.
  • Tumor Microenvironment Models : Use 3D spheroids or organoids to bridge in vitro-in vivo gaps .

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